

ELN-441958 cross-reactivity with other receptors

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Compound of Interest

Compound Name: **ELN-441958**

Cat. No.: **B1671178**

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ELN-441958: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity profile of **ELN-441958**, a potent and selective bradykinin B1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **ELN-441958**?

ELN-441958 is a potent, neutral, competitive, and selective antagonist of the bradykinin B1 receptor, with a binding affinity (K_i) of 0.26 nM for the native human bradykinin B1 receptor.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: What is the known cross-reactivity of **ELN-441958** with other receptors?

ELN-441958 has been demonstrated to be highly selective for the bradykinin B1 receptor. The most significant off-target interactions identified are with opioid and muscarinic receptors, but at concentrations substantially higher than its affinity for the B1 receptor.[\[2\]](#) It shows over 500-fold selectivity for the B1 receptor over the human μ -opioid receptor and over 2000-fold selectivity over the human δ -opioid receptor.[\[2\]](#) **ELN-441958** does not inhibit the activation of the human bradykinin B2 receptor at concentrations up to 10 μ M.[\[2\]](#)

Troubleshooting Guide

Issue: I am observing unexpected off-target effects in my in-vitro/in-vivo experiments with **ELN-441958**.

Possible Cause 1: Concentration-dependent cross-reactivity.

While **ELN-441958** is highly selective for the bradykinin B1 receptor, at higher concentrations, it may interact with other receptors, most notably opioid and muscarinic receptors.

Troubleshooting Steps:

- Review Experimental Concentrations: Compare the concentrations of **ELN-441958** used in your experiments with the known binding affinities for off-target receptors (see Table 1).
- Dose-Response Curve: If not already done, perform a dose-response experiment to determine if the observed effect is concentration-dependent.
- Use of Antagonists for Off-Target Receptors: To confirm if the unexpected effects are mediated by opioid or muscarinic receptors, co-administer specific antagonists for these receptors (e.g., naloxone for opioid receptors, atropine for muscarinic receptors) and observe if the off-target effects are mitigated. A study by Hawkinson et al. (2007) showed that naltrexone did not affect the antihyperalgesia produced by **ELN-441958**, indicating a lack of opioid receptor involvement in its primary analgesic effect.^[6]

Possible Cause 2: Species-dependent differences in receptor affinity.

ELN-441958 exhibits species-dependent potency, with higher affinity for primate B1 receptors compared to rodent B1 receptors.^{[1][6][7]} It is possible that its off-target affinity profile also varies across species.

Troubleshooting Steps:

- Consult Species-Specific Data: If available, review literature for cross-reactivity data of **ELN-441958** in the specific species being used in your experiments.
- Perform Confirmatory Binding Assays: If significant off-target effects are suspected and no data is available, consider performing radioligand binding assays against a panel of receptors using membranes from the species of interest.

Data Presentation

Table 1: Cross-Reactivity Profile of **ELN-441958**

Receptor	Organism	Binding Affinity (Ki)	Selectivity vs. B1 Receptor
Bradykinin B1	Human	0.26 nM	-
Bradykinin B2	Human	> 10,000 nM	> 38,000-fold
μ-Opioid	Human	130 nM	> 500-fold
δ-Opioid	Human	690 nM	> 2000-fold
κ-Opioid	Human	1,500 nM	> 5,700-fold
Muscarinic M1	Human	370 nM	> 1,400-fold

Experimental Protocols

The binding affinities listed above were likely determined using radioligand binding assays. Below is a generalized protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., **ELN-441958**) for a specific receptor.

Materials:

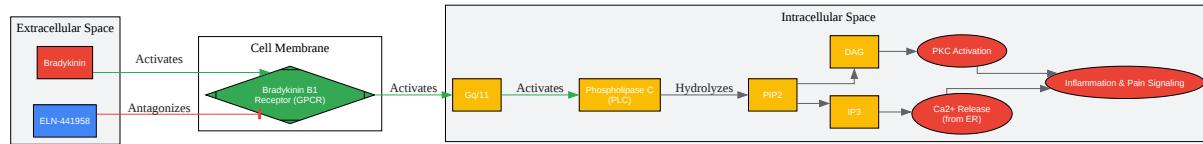
- Cell membranes expressing the receptor of interest.
- Radioligand specific for the receptor of interest (e.g., [³H]desArg¹⁰-kallidin for the bradykinin B1 receptor).[6]
- Test compound (**ELN-441958**) at various concentrations.
- Non-specific binding control (a high concentration of an unlabeled ligand).
- Assay buffer.

- 96-well filter plates.
- Scintillation fluid.
- Microplate scintillation counter.

Methodology:

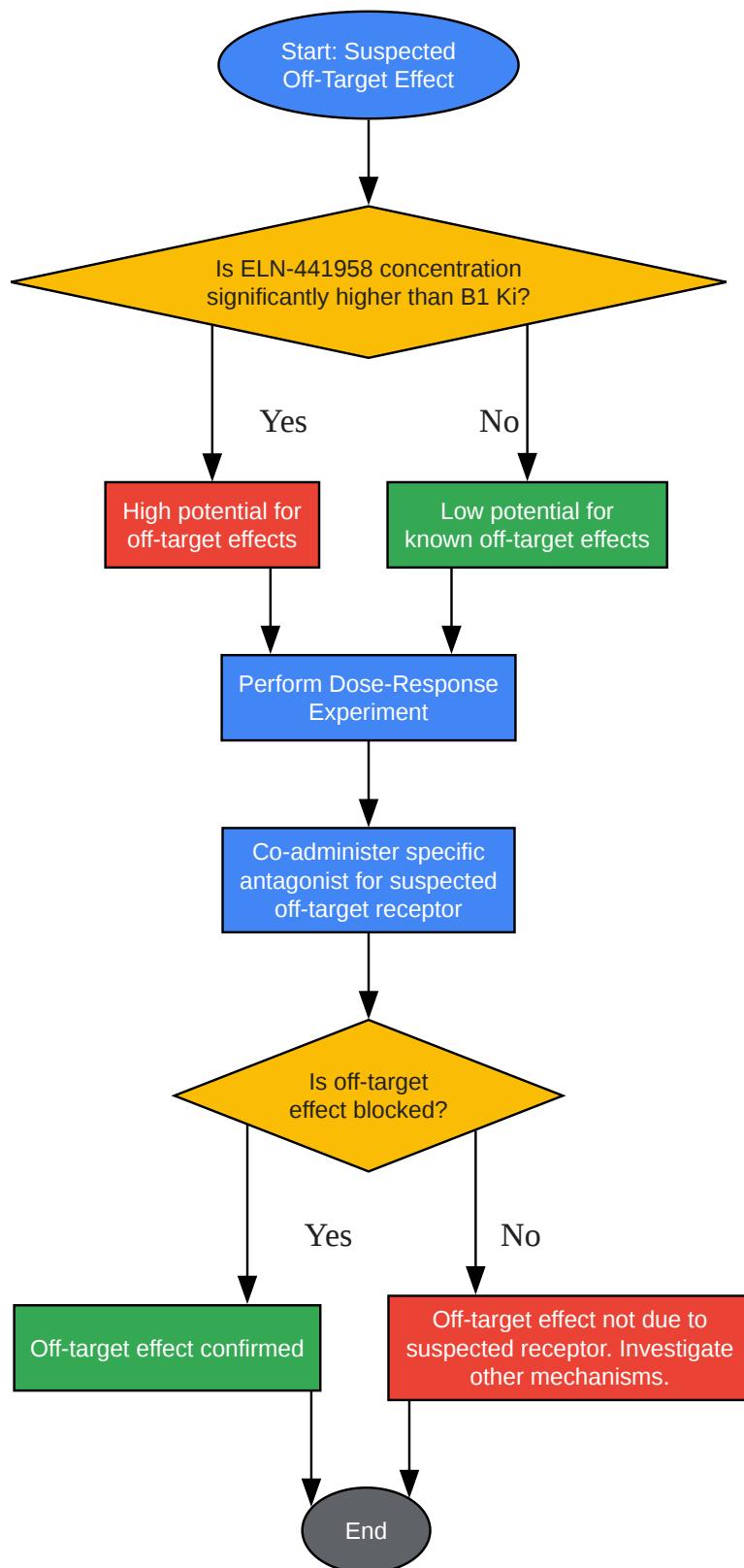
- Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
- Equilibration: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
 - Plot the specific binding as a function of the test compound concentration.
 - Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations



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Caption: Mechanism of **ELN-441958** action on the Bradykinin B1 receptor signaling pathway.

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Caption: Troubleshooting workflow for suspected off-target effects of **ELN-441958**.

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